2-(1-fluorocyclopropyl)-4-methyl-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-fluorocyclopropyl)-4-methyl-1H-pyrimidin-6-one is a fluorinated pyrimidine derivative.
Preparation Methods
The synthesis of 2-(1-fluorocyclopropyl)-4-methyl-1H-pyrimidin-6-one can be achieved through several methods. One notable method involves the Stille cross-coupling reaction, which uses a bench-stable (1-fluorocyclopropyl)metalloid reagent. This reaction is amenable to a wide range of aryl and alkenyl halides bearing various functional groups . The reaction conditions typically involve palladium catalysis and can be performed under mild conditions .
Chemical Reactions Analysis
2-(1-fluorocyclopropyl)-4-methyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The fluorine atom in the cyclopropyl group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
2-(1-fluorocyclopropyl)-4-methyl-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(1-fluorocyclopropyl)-4-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key physico-chemical properties such as conformation, pKa, and lipophilicity .
Comparison with Similar Compounds
2-(1-fluorocyclopropyl)-4-methyl-1H-pyrimidin-6-one can be compared with other fluorinated pyrimidine derivatives. Similar compounds include:
- 2-fluoropyridine
- 4-fluoropyridine
- 6-fluoropyridine
These compounds share the presence of a fluorine atom, which imparts unique properties. this compound is unique due to the presence of the 1-fluorocyclopropyl group, which provides distinct chemical and biological characteristics .
Properties
Molecular Formula |
C8H9FN2O |
---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
2-(1-fluorocyclopropyl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H9FN2O/c1-5-4-6(12)11-7(10-5)8(9)2-3-8/h4H,2-3H2,1H3,(H,10,11,12) |
InChI Key |
KTQDFMCSXCLJGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2(CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.